1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Description

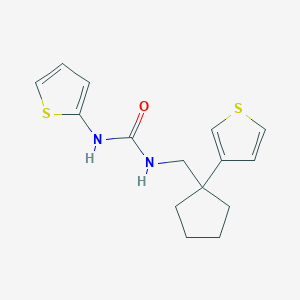

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a urea-based heterocyclic compound featuring two thiophene moieties: a thiophen-2-yl group directly attached to the urea nitrogen and a cyclopentylmethyl substituent bearing a thiophen-3-yl ring. The urea scaffold (NH–CO–NH) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The compound’s stereoelectronic properties and solubility may be influenced by the spatial arrangement of the cyclopentyl and thiophene substituents.

Properties

IUPAC Name |

1-thiophen-2-yl-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-14(17-13-4-3-8-20-13)16-11-15(6-1-2-7-15)12-5-9-19-10-12/h3-5,8-10H,1-2,6-7,11H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPZKRWPTJUBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves the reaction of thiophene derivatives with urea or its analogs. One common method is the reaction of 2-thiophenyl isocyanate with 1-(thiophen-3-yl)cyclopentylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features and properties of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea with related compounds from the evidence:

Key Observations :

- The target compound’s dual thiophene design contrasts with the phenoxyethyl group in ’s analog, which may alter solubility (thiophenes are less polar than ethers) and π-π stacking interactions.

- ’s urea derivative includes electron-withdrawing groups (Cl, CF3), which could enhance metabolic stability but reduce solubility compared to thiophene-containing analogs .

Physicochemical Properties

- Solubility : Thiophene rings may reduce aqueous solubility compared to polar substituents (e.g., pyridinylmethylthio in ). The cyclopentyl group could enhance lipid solubility, favoring blood-brain barrier penetration.

- Stability : Urea bonds are susceptible to hydrolysis under acidic/basic conditions. The thiophene rings’ electron density might stabilize the compound against oxidative degradation.

Biological Activity

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies indicate that thiourea derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, a related thiourea compound demonstrated a GI50 value of 25.1 µM against various cancer cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | EKVX (Lung Cancer) | 1.7 |

| Compound B | RPMI-8226 (Leukemia) | 21.5 |

| Compound C | OVCAR-4 (Ovarian Cancer) | 25.9 |

Antimicrobial Properties

Thiourea derivatives are also noted for their antimicrobial activities. A study highlighted that compounds similar to the target urea exhibited inhibitory effects against various bacterial strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. faecalis | 40 |

| Compound E | P. aeruginosa | 45 |

| Compound F | K. pneumoniae | 50 |

The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds with biological targets, enhancing their interaction with enzymes and receptors involved in disease pathways . In particular, the urea group facilitates binding to active sites in proteins, which may lead to inhibition of key enzymatic processes.

Case Study 1: Antitumor Efficacy

In a recent study, a thiourea derivative similar to the compound was tested for its antitumor efficacy against multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

Another important study evaluated the antimicrobial potential of thiourea derivatives against clinical isolates of resistant bacteria. The results showed that certain derivatives exhibited significant bactericidal activity, suggesting their potential use as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.